molecular formula C15H19N3O4 B5720377 N'-[(3-cyclopentylpropanoyl)oxy]-3-nitrobenzenecarboximidamide

N'-[(3-cyclopentylpropanoyl)oxy]-3-nitrobenzenecarboximidamide

Cat. No. B5720377
M. Wt: 305.33 g/mol
InChI Key: BBEOAHCDXBORTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(3-cyclopentylpropanoyl)oxy]-3-nitrobenzenecarboximidamide, also known as CPONBC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

N'-[(3-cyclopentylpropanoyl)oxy]-3-nitrobenzenecarboximidamide has been studied for its potential applications in various fields of research, including cancer therapy, antimicrobial activity, and neurodegenerative disease treatment. Studies have shown that N'-[(3-cyclopentylpropanoyl)oxy]-3-nitrobenzenecarboximidamide exhibits potent cytotoxicity against cancer cells, including breast cancer, lung cancer, and prostate cancer cells. Additionally, N'-[(3-cyclopentylpropanoyl)oxy]-3-nitrobenzenecarboximidamide has demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Furthermore, N'-[(3-cyclopentylpropanoyl)oxy]-3-nitrobenzenecarboximidamide has shown potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins.

Mechanism of Action

The mechanism of action of N'-[(3-cyclopentylpropanoyl)oxy]-3-nitrobenzenecarboximidamide is not fully understood, but studies suggest that it works by inducing apoptosis (programmed cell death) in cancer cells and inhibiting bacterial growth by disrupting the bacterial cell membrane. Additionally, N'-[(3-cyclopentylpropanoyl)oxy]-3-nitrobenzenecarboximidamide has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are known to play a role in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
N'-[(3-cyclopentylpropanoyl)oxy]-3-nitrobenzenecarboximidamide has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of bacterial growth, and inhibition of protein aggregation in neurodegenerative diseases. Additionally, N'-[(3-cyclopentylpropanoyl)oxy]-3-nitrobenzenecarboximidamide has been shown to have low toxicity in normal cells, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-[(3-cyclopentylpropanoyl)oxy]-3-nitrobenzenecarboximidamide is its potent cytotoxicity against cancer cells and antimicrobial activity against various bacterial strains. Additionally, N'-[(3-cyclopentylpropanoyl)oxy]-3-nitrobenzenecarboximidamide has shown potential as a treatment for neurodegenerative diseases. However, one of the limitations of N'-[(3-cyclopentylpropanoyl)oxy]-3-nitrobenzenecarboximidamide is its relatively complex synthesis method, which may make it difficult to produce in large quantities. Additionally, further research is needed to fully understand the mechanism of action of N'-[(3-cyclopentylpropanoyl)oxy]-3-nitrobenzenecarboximidamide and its potential side effects.

Future Directions

There are several future directions for research on N'-[(3-cyclopentylpropanoyl)oxy]-3-nitrobenzenecarboximidamide, including the development of more efficient synthesis methods, further investigation of its mechanism of action, and exploration of its potential applications in other fields of research. Additionally, studies could focus on optimizing the dosage and delivery methods of N'-[(3-cyclopentylpropanoyl)oxy]-3-nitrobenzenecarboximidamide to improve its efficacy and reduce potential side effects. Overall, N'-[(3-cyclopentylpropanoyl)oxy]-3-nitrobenzenecarboximidamide shows promise as a versatile compound with potential applications in various fields of research.

Synthesis Methods

N'-[(3-cyclopentylpropanoyl)oxy]-3-nitrobenzenecarboximidamide can be synthesized using a multi-step process involving the reaction of 3-nitrobenzenecarboxylic acid with cyclopentylmagnesium bromide, followed by the addition of propanoyl chloride and subsequent treatment with hydroxylamine hydrochloride. The resulting product is then purified using column chromatography to obtain N'-[(3-cyclopentylpropanoyl)oxy]-3-nitrobenzenecarboximidamide in a pure form.

properties

IUPAC Name

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 3-cyclopentylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c16-15(12-6-3-7-13(10-12)18(20)21)17-22-14(19)9-8-11-4-1-2-5-11/h3,6-7,10-11H,1-2,4-5,8-9H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEOAHCDXBORTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)CCC(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(3-cyclopentylpropanoyl)oxy]-3-nitrobenzenecarboximidamide

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